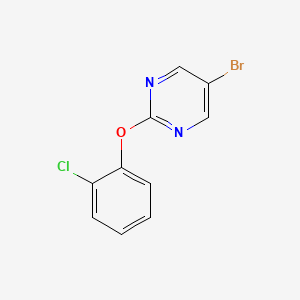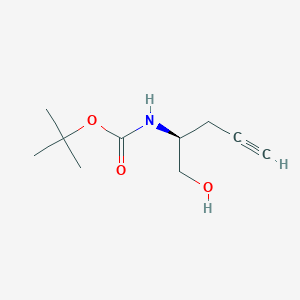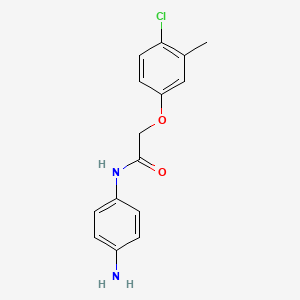
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide, also known as 4-amino-2-(4-chloro-3-methylphenoxy)acetanilide, is a chemical compound used in scientific research and laboratory experiments. It is a versatile compound that can be used for various applications, such as synthesis and drug development. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide and its derivatives have been synthesized and characterized, indicating its relevance in scientific research. Teng Da-wei et al. (2011) synthesized 4-Chloro-2-hydroxyacetophenone from 3-aminophenol through a process involving acetylation, methylation, and Fries rearrangement, leading to the formation of N-(4-acetyl-3-hydroxyphenyl)acetamide with an overall yield of approximately 44% (Teng Da-wei, 2011). Additionally, Deepali B Magadum & G. Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using immobilized lipase (Deepali B Magadum & G. Yadav, 2018).
Antimicrobial Applications
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. N. Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide, which were assessed for antibacterial and antifungal activities (N. Fuloria et al., 2009).
Molecular Structure Analysis
Studies involving the analysis of molecular structure and hydrogen bonding are pivotal in understanding the properties of chemical compounds. T. Romero & Angela Margarita (2008) synthesized and characterized substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which showcased evidence of intra- and intermolecular hydrogen bonds in solution (T. Romero & Angela Margarita, 2008).
Bioactive Compound Synthesis
The synthesis of bioactive compounds from N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide derivatives indicates their potential applications in various fields. Sergey Girel et al. (2022) discussed the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers, demonstrating the bioactivity of these compounds (Sergey Girel et al., 2022).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-13(6-7-14(10)16)20-9-15(19)18-12-4-2-11(17)3-5-12/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCCFXUPYWVWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




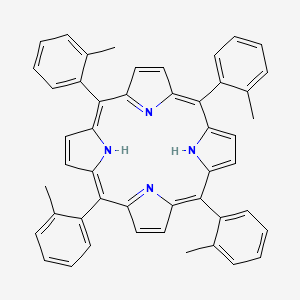
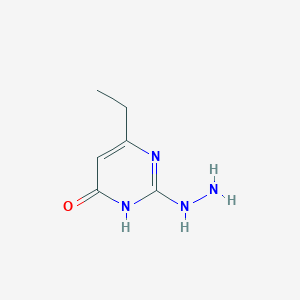
![4-[1-(Methoxyimino)ethyl]-2-methylphenol](/img/structure/B1437465.png)
![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)
![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)

![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)
